molecular formula C8H5Cl3F2O B1411235 2,5-Dichloro-4-(difluoromethoxy)benzyl chloride CAS No. 1806276-17-4

2,5-Dichloro-4-(difluoromethoxy)benzyl chloride

Cat. No.: B1411235
CAS No.: 1806276-17-4
M. Wt: 261.5 g/mol
InChI Key: TXQVNMCHNSHCAI-UHFFFAOYSA-N
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Description

2,5-Dichloro-4-(difluoromethoxy)benzyl chloride is an organic compound with the molecular formula C8H5Cl3F2O It is a derivative of benzyl chloride, where the benzene ring is substituted with two chlorine atoms at the 2 and 5 positions, and a difluoromethoxy group at the 4 position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Dichloro-4-(difluoromethoxy)benzyl chloride typically involves the chlorination of 2,5-dichloro-4-(difluoromethoxy)toluene. The reaction is carried out using thionyl chloride (SOCl2) or phosphorus trichloride (PCl3) as chlorinating agents under reflux conditions. The reaction proceeds as follows:

C8H5Cl2F2OCH3+SOCl2C8H5Cl3F2OCH2Cl+SO2+HClC8H5Cl2F2OCH3 + SOCl2 \rightarrow C8H5Cl3F2OCH2Cl + SO2 + HCl C8H5Cl2F2OCH3+SOCl2→C8H5Cl3F2OCH2Cl+SO2+HCl

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2,5-Dichloro-4-(difluoromethoxy)benzyl chloride undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The benzyl chloride moiety is highly reactive towards nucleophiles, leading to substitution reactions.

    Oxidation: The compound can be oxidized to form corresponding benzyl alcohol or benzaldehyde derivatives.

    Reduction: Reduction reactions can convert the compound to its corresponding benzyl alcohol.

Common Reagents and Conditions

    Nucleophilic Substitution: Common nucleophiles include hydroxide ions (OH-), amines (NH2R), and thiols (SHR). The reactions are typically carried out in polar solvents like water or alcohols.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in aprotic solvents like ether or tetrahydrofuran (THF).

Major Products Formed

    Nucleophilic Substitution: Products include 2,5-dichloro-4-(difluoromethoxy)benzyl alcohol, amines, or thiols.

    Oxidation: Products include 2,5-dichloro-4-(difluoromethoxy)benzaldehyde or benzyl alcohol.

    Reduction: The primary product is 2,5-dichloro-4-(difluoromethoxy)benzyl alcohol.

Scientific Research Applications

2,5-Dichloro-4-(difluoromethoxy)benzyl chloride has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a precursor for drug development, particularly in the synthesis of compounds with therapeutic properties.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 2,5-Dichloro-4-(difluoromethoxy)benzyl chloride involves its reactivity towards nucleophiles and electrophiles. The presence of electron-withdrawing groups (chlorine and difluoromethoxy) on the benzene ring enhances its electrophilic character, making it more susceptible to nucleophilic attack. This reactivity is exploited in various chemical transformations and applications.

Comparison with Similar Compounds

Similar Compounds

    2,5-Dichloro-4-(difluoromethoxy)benzyl bromide: Similar in structure but with a bromine atom instead of chlorine.

    2,5-Dichloro-4-(difluoromethoxy)benzyl alcohol: The hydroxyl derivative of the compound.

    2,5-Dichloro-4-(difluoromethoxy)benzaldehyde: The aldehyde derivative of the compound.

Uniqueness

2,5-Dichloro-4-(difluoromethoxy)benzyl chloride is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical properties. The presence of both chlorine and difluoromethoxy groups enhances its reactivity and potential for diverse applications in various fields.

Properties

IUPAC Name

1,4-dichloro-2-(chloromethyl)-5-(difluoromethoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5Cl3F2O/c9-3-4-1-6(11)7(2-5(4)10)14-8(12)13/h1-2,8H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXQVNMCHNSHCAI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1Cl)OC(F)F)Cl)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5Cl3F2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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